Erycibelline
Overview
Description
Erycibelline is a naturally occurring dihydroxynortropane alkaloid isolated from the Chinese herb Erycibe elliptilimba Merr. et Chun. This compound has garnered significant interest due to its unique chemical structure and potential therapeutic applications, particularly in traditional Chinese medicine where it is used to treat rheumatic diseases and as a painkiller .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Erycibelline involves a stereoselective approach using a cyclic nitrone as an advanced intermediate. The key step in this synthesis is the samarium diiodide (SmI2)-induced intramolecular reductive coupling of the cyclic nitrone with an aldehyde, which results in good yield and stereoselectivity .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the laboratory synthesis methods provide a foundation for potential scale-up. The use of SmI2 and other reagents in a controlled environment is crucial for maintaining the stereoselectivity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Erycibelline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products:
Scientific Research Applications
Erycibelline has several scientific research applications, including:
Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its therapeutic potential in treating rheumatic diseases and as a painkiller.
Mechanism of Action
The mechanism of action of Erycibelline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines and modulate pain signaling pathways .
Comparison with Similar Compounds
Scopolamine: Another tropane alkaloid with similar structural features but different pharmacological properties.
Atropine: A tropane alkaloid used as a medication to treat certain types of nerve agent and pesticide poisonings.
Cocaine: A tropane alkaloid with potent stimulant and anesthetic properties.
Uniqueness: Erycibelline is unique due to its specific stereochemistry and the presence of dihydroxyl groups, which contribute to its distinct biological activities and therapeutic potential. Unlike other tropane alkaloids, this compound has shown promising results in traditional medicine for treating rheumatic diseases and pain, highlighting its potential for further research and development .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octane-2,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-5-2-1-4-3-6(10)7(5)8-4/h4-10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCZZQGJZNJSBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C(CC1N2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910383 | |
Record name | 8-Azabicyclo[3.2.1]octane-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10910383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107633-95-4 | |
Record name | Erycibelline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107633954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Azabicyclo[3.2.1]octane-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10910383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.